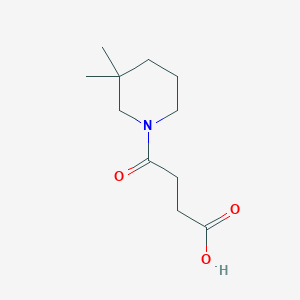![molecular formula C14H23N3O2 B7578047 4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one, also known as AEPC, is a chemical compound with potential applications in scientific research. It is a piperazinone derivative and has been synthesized using various methods. AEPC has been shown to have a mechanism of action that involves interactions with neurotransmitter receptors, leading to biochemical and physiological effects.
Scientific Research Applications
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to interact with various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This compound has been used in studies investigating the role of these receptors in various physiological and pathological conditions, such as depression, anxiety, and addiction. This compound has also been used in studies investigating the effects of drugs on neurotransmitter systems.
Mechanism of Action
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one's mechanism of action involves interactions with neurotransmitter receptors. It has been shown to act as a partial agonist at dopamine D2 receptors, a partial agonist at serotonin 5-HT1A receptors, and a full agonist at alpha-2 adrenergic receptors. This compound's interactions with these receptors lead to changes in neurotransmitter release and receptor signaling, ultimately affecting biochemical and physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to antidepressant and anxiolytic effects. This compound has also been shown to decrease norepinephrine levels, leading to sedative effects. Additionally, this compound has been shown to have antipsychotic effects, possibly through its interactions with dopamine receptors.
Advantages and Limitations for Lab Experiments
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in animal models. This compound's interactions with neurotransmitter receptors make it a useful tool for investigating the role of these receptors in various physiological and pathological conditions. However, this compound also has limitations. Its effects may vary depending on the animal model used, and its potential side effects and toxicity need to be carefully considered.
Future Directions
There are several future directions for research on 4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one. One direction is to investigate its potential use in the treatment of various psychiatric and neurological disorders. Another direction is to investigate its interactions with other neurotransmitter systems, such as the glutamatergic system. Additionally, further studies are needed to fully understand this compound's mechanism of action and potential side effects. Overall, this compound has potential applications in scientific research, particularly in the field of neuroscience, and further research is needed to fully explore its potential.
Synthesis Methods
4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one can be synthesized using various methods. One of the commonly used methods involves the reaction of 3-ethylpiperazine-2,6-dione with 1-(2-chloroethyl)azacycloheptan-2-one in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid. Other methods involve the use of different starting materials and reaction conditions.
properties
IUPAC Name |
4-(6-azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-2-11-12(18)16-7-8-17(11)13(19)10-9-14(10)3-5-15-6-4-14/h10-11,15H,2-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFVFGQOEDZYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2CC23CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B7577974.png)
![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)

![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)
![2-[(3-Methoxyphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578074.png)
![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)